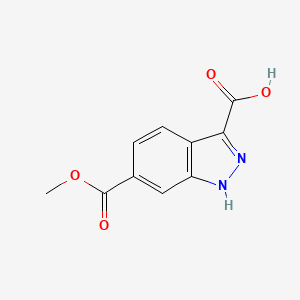

6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)11-12-8(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTKLZPDTBASOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646517 | |

| Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-60-1 | |

| Record name | 6-Methyl 1H-indazole-3,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document outlines a plausible and referenced synthetic pathway, detailed experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties.

Introduction

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Their unique bicyclic structure, which mimics the indole scaffold, allows for diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory effects. This compound is a particularly valuable intermediate, offering two distinct functional handles—a carboxylic acid and a methyl ester—at positions 3 and 6, respectively. This bifunctionality allows for selective chemical modifications, making it an attractive scaffold for the development of novel pharmaceutical candidates. This guide details a robust synthetic route and the analytical characterization of this important molecule.

Synthesis Pathway

A common and effective strategy for the synthesis of the indazole ring system involves the diazotization and subsequent cyclization of an appropriately substituted aniline derivative. The proposed synthetic route for this compound begins with the commercially available dimethyl 4-nitro-1,2-benzenedicarboxylate. The synthesis proceeds through three key steps: reduction of the nitro group, formation of the indazole ring via diazotization, and finally, selective hydrolysis of the methyl ester at the 3-position.

An In-depth Technical Guide on the Physicochemical Properties of Indazole Carboxylic Acid Methyl Esters

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of indazole derivatives are of paramount importance in drug discovery and development, influencing their solubility, permeability, and metabolic stability. The following tables summarize the key physicochemical parameters for relevant indazole carboxylic acid methyl esters.

Table 1: Physicochemical Properties of 1H-Indazole-3-carboxylic acid methyl ester

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 176.17 g/mol | [1][2][3] |

| CAS Number | 43120-28-1 | [1][2][4] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 162-163 °C | [1] |

| Boiling Point (Predicted) | 345.2 ± 15.0 °C | [1] |

| Density (Predicted) | 1.324 g/cm³ | [1] |

| Flash Point | 162.6 °C | [1] |

| Vapor Pressure | 6.24E-05 mmHg at 25°C | [1] |

| Refractive Index (Predicted) | 1.648 | [1] |

| pKa (Predicted) | 12.55 ± 0.30 | - |

| LogP (Predicted) | 1.7 | [3] |

Table 2: Physicochemical Properties of Related Indazole Carboxylic Acid Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source |

| 1H-Indazole | C₇H₆N₂ | 118.14 | 145-148 | [5] |

| 1H-Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | >300 | [6] |

| 1-Methyl-1H-indazole-3-carboxylic acid | C₉H₈N₂O₂ | 176.17 | - | [7] |

| 1H-Indazole-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 318-322 | |

| Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate | C₁₈H₁₆N₂O₅ | 340.33 | 196-198 | [8] |

| Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | C₁₇H₁₆N₂O₅S | 360.39 | 206-208 | [8] |

| Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate | C₂₂H₁₈N₂O₃ | 358.39 | 131-133 | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of indazole derivatives. The following sections outline methodologies for esterification and analytical characterization.

Synthesis of 1H-Indazole-3-carboxylic acid methyl ester

A common method for the synthesis of 1H-indazole-3-carboxylic acid methyl ester involves the esterification of 1H-indazole-3-carboxylic acid.

Protocol: Esterification using Thionyl Chloride [4]

-

Reaction Setup: Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (15 mL) dropwise to the cooled solution.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 1.5 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Neutralization and Extraction: Neutralize the crude product by adding a saturated sodium bicarbonate solution (50 mL). Subsequently, extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate under reduced pressure to afford the final product.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, d6-DMSO): δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3 Hz, 6.9 Hz, 1.1 Hz, 1H), 7.30 (dd, J = 7.9 Hz, 6.9 Hz, 0.9 Hz, 1H), 3.92 (s, 3H).[4]

2.2.2. Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating and identifying components within a mixture, thereby assessing the purity of the compound.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

References

- 1. chembk.com [chembk.com]

- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 5. Indazole | 271-44-3 [chemicalbook.com]

- 6. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive NMR Data Analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide is intended to provide a detailed overview of the nuclear magnetic resonance (NMR) data for the compound 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This molecule is of significant interest within the fields of medicinal chemistry and drug development due to its indazole core, a scaffold known for a wide range of biological activities. A thorough understanding of its structural characteristics, as determined by 1H and 13C NMR spectroscopy, is crucial for its application in research and synthesis.

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental 1H and 13C NMR data for this compound (CAS Number: 885522-60-1) could not be located. The information presented herein is based on the analysis of structurally similar indazole derivatives. This guide will therefore focus on the expected spectral characteristics and provide a framework for the interpretation of NMR data for this compound, should it become available.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound contains several key functional groups that will give rise to distinct signals in its NMR spectra. These include the aromatic protons of the indazole ring, the methoxy group of the ester, the carboxylic acid proton, and the N-H proton of the indazole ring.

Predicted ¹H NMR Data

Based on the analysis of related indazole compounds, the following table summarizes the predicted chemical shifts (δ) for the protons of this compound. The actual experimental values may vary depending on the solvent and other acquisition parameters.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 | 8.0 - 8.2 | d | |

| H-5 | 7.8 - 8.0 | dd | |

| H-7 | 8.3 - 8.5 | s | |

| -OCH₃ | ~3.9 | s | Methoxy protons of the ester. |

| -COOH | 12.0 - 14.0 | br s | Carboxylic acid proton, often broad and may exchange with D₂O. |

| N-H | 13.0 - 15.0 | br s | Indazole N-H proton, typically broad and may exchange with D₂O. |

Predicted ¹³C NMR Data

The predicted 13C NMR chemical shifts are outlined below. These are based on the expected electronic environment of each carbon atom within the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-3 | 140 - 145 | Carbon bearing the carboxylic acid. |

| C-3a | 120 - 125 | |

| C-4 | 125 - 130 | |

| C-5 | 120 - 125 | |

| C-6 | 130 - 135 | Carbon bearing the methoxycarbonyl group. |

| C-7 | 110 - 115 | |

| C-7a | 140 - 145 | |

| -C=O (ester) | 165 - 170 | Carbonyl carbon of the ester. |

| -OCH₃ | 50 - 55 | Methoxy carbon. |

| -COOH | 168 - 173 | Carbonyl carbon of the carboxylic acid. |

Experimental Protocols

While specific experimental data for the title compound is unavailable, a general protocol for acquiring high-quality NMR data for similar indazole derivatives is provided below. This protocol is based on standard laboratory practices and can be adapted as needed.

General NMR Acquisition Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for indazole derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

-

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, as ¹³C is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

-

Referencing: The spectrum should be referenced to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).

-

Visualization of Methodological Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.

Conclusion

While direct experimental ¹H and ¹³C NMR data for this compound is not currently available in the public domain, this guide provides a robust framework for its prediction and acquisition. The presented tables of predicted chemical shifts and the detailed experimental protocol offer valuable guidance for researchers working with this compound. The logical workflow diagram further clarifies the process of chemical characterization. It is anticipated that as research on this and related molecules progresses, definitive spectral data will become available, further aiding in the advancement of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide presents a theoretically derived fragmentation pattern based on the known mass spectrometric behavior of structurally related indazole derivatives. Additionally, detailed, generalized experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided to facilitate the development of analytical methods for this and similar compounds.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and its key fragments. These predictions are based on the theoretical fragmentation pathway illustrated below and are intended to serve as a reference for method development and data interpretation.

| Predicted Fragment | Formula | m/z (monoisotopic) | Description |

| [M+H]⁺ | C₁₀H₉N₂O₄⁺ | 221.0562 | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₁₀H₇N₂O₃⁺ | 203.0457 | Loss of water from the carboxylic acid group |

| [M+H - CO₂]⁺ | C₉H₉N₂O₂⁺ | 177.0664 | Decarboxylation of the carboxylic acid group |

| [M+H - CH₃OH]⁺ | C₉H₇N₂O₃⁺ | 191.0457 | Loss of methanol from the methoxycarbonyl group |

| [M+H - CO - CO₂]⁺ | C₈H₉N₂O⁺ | 149.0715 | Subsequent loss of carbon monoxide after decarboxylation |

| [indazole-3,6-dicarboxylic acid + H]⁺ backbone | C₉H₇N₂O₄⁺ | 207.0406 | Loss of the methyl group from the ester |

| [6-methoxycarbonyl-1H-indazole + H]⁺ | C₉H₉N₂O₂⁺ | 177.0664 | Result of decarboxylation |

Predicted Fragmentation Pathway

The fragmentation of this compound under positive ion electrospray ionization is anticipated to proceed through several key pathways. The primary fragmentation events are expected to involve the loss of neutral molecules from the carboxylic acid and methoxycarbonyl functional groups.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following protocols are generalized procedures for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are based on established practices for the analysis of small polar organic molecules and indazole derivatives.[1][2][3]

Sample Preparation

For analysis, a "dilute and shoot" approach is often sufficient for pure compounds. For more complex matrices, a solid-phase extraction (SPE) may be necessary.[1][4]

a) Simple Dilution:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentration range for calibration standards.

-

Transfer the final diluted samples to autosampler vials for LC-MS/MS analysis.

b) Solid-Phase Extraction (for complex matrices):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer cartridge) with methanol followed by water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography

A reversed-phase liquid chromatography method is generally suitable for the separation of this compound.

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for detection.

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

| Scan Mode | Full scan for precursor ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be used on a triple quadrupole instrument. |

Workflow Diagram

The logical flow for the analysis of this compound is depicted in the following diagram.

Caption: General workflow for LC-MS/MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

A Technical Guide to the Solubility of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides analogous solubility data for structurally similar indazole derivatives to offer researchers valuable insights. Furthermore, it outlines established experimental protocols for determining the solubility of organic compounds, providing a practical framework for laboratory investigation. A logical workflow for solubility assessment is also presented visually.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring both a carboxylic acid and a methyl ester group, suggests a nuanced solubility profile that is critical for its handling, reaction optimization, and formulation. Understanding its solubility in various organic solvents is paramount for its effective use in synthetic pathways and for the development of purification and crystallization processes.

Solubility Data of Analogous Indazole Derivatives

| Compound Name | Solvent | Solubility |

| Methyl 1H-indazole-3-carboxylate | Acetonitrile | Soluble |

| Dichloromethane | Soluble | |

| Ethanol | Soluble | |

| Water | Insoluble | |

| 1H-Indazole-3-carboxylic acid methyl ester | Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble | |

| Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | DMF | 16 mg/mL[1] |

| DMSO | 16 mg/mL[1] | |

| Ethanol | 12.5 mg/mL[1] | |

| Indazole-3-carboxylic acid | DMSO | ≥ 200 mg/mL[2] |

Disclaimer: The data presented above is for structurally related compounds and should be used as a qualitative guide for solvent selection. Experimental verification of the solubility of this compound is highly recommended.

Experimental Protocols for Solubility Determination

The following are general and established methodologies for determining the solubility of an organic compound such as this compound in organic solvents.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Procedure:

-

Add approximately 25 mg of the compound to a small test tube.

-

Add 0.75 mL of the selected organic solvent in small portions.

-

After each addition, shake the test tube vigorously.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble in that solvent.[3]

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for obtaining precise solubility measurements.

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add a pre-weighed excess amount of the compound to each vial.

-

Pipette a known volume of the solvent into each vial.

-

Seal the vials and place them in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of the compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the original solubility in terms of mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

Caption: A logical workflow for determining the solubility profile of a chemical compound.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides valuable analogous data from structurally similar compounds to aid researchers in solvent selection and process development. The outlined experimental protocols offer a robust framework for determining the precise solubility of this compound in any organic solvent of interest. The provided workflow diagram further clarifies the logical steps involved in a comprehensive solubility assessment. It is anticipated that this information will be a useful resource for scientists and professionals engaged in research and development involving this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Tautomerism of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The tautomeric nature of the indazole ring system is a critical determinant of its physicochemical properties, molecular interactions, and ultimately, its pharmacological profile. This technical guide provides a comprehensive examination of the tautomerism of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key intermediate and structural motif in various pharmaceutical compounds. This document delves into the structural and energetic aspects of its primary tautomers, the influence of substituents and solvent effects on the tautomeric equilibrium, and the spectroscopic and computational methodologies employed for their characterization. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust understanding for researchers in the field.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common and energetically significant tautomers are the 1H-indazole and 2H-indazole forms.[1][2] Generally, the 1H-tautomer, featuring a benzenoid structure, is thermodynamically more stable and thus the predominant form in most conditions.[1][2][3] The 2H-tautomer possesses a quinonoid character and is typically higher in energy. However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the ring and the surrounding solvent environment.[4][5][6]

For this compound, two primary tautomers are of interest:

-

1H-tautomer: this compound

-

2H-tautomer: 6-(methoxycarbonyl)-2H-indazole-3-carboxylic acid

A third, less common tautomer, the 3H-indazole, is generally considered significantly less stable and is rarely observed.[7]

Tautomeric Equilibrium and Influencing Factors

The equilibrium between the 1H- and 2H-tautomers of this compound is dictated by their relative stabilities.

Substituent Effects

The electronic properties of the methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups play a crucial role in modulating the tautomeric preference. Both are electron-withdrawing groups (EWGs). Theoretical studies on substituted indazoles suggest that the position of substituents can differentially stabilize or destabilize the tautomeric forms. While the 1H-tautomer is generally favored, the presence of EWGs can influence the electron density distribution within the heterocyclic system.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are critical in determining the predominant tautomer in solution. Polar solvents may preferentially stabilize the tautomer with a larger dipole moment. It has been noted that 2-methyl-2H-indazole has a significantly higher dipole moment than 1-methyl-1H-indazole, suggesting that polar solvents might favor the 2H-tautomer. For this compound, protic solvents can form hydrogen bonds with the N-H proton and the carboxylic acid and ester functionalities, further influencing the tautomeric equilibrium.

Quantitative and Spectroscopic Data

Table 1: Calculated Relative Energies of Indazole Tautomers

| Compound | Method | ΔE (2H - 1H) (kcal/mol) | Reference |

| Indazole | MP2/6-31G** | 3.6 - 4.1 | [3][8] |

| Indazole | B3LYP/6-311++G(d,p) | ~4.8 (in water) | [9] |

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 6-Substituted Indazole Derivatives in DMSO-d₆

| Proton | 6-Bromo-1H-indazole-3-carboxaldehyde | 6-Fluoro-1H-indazole-3-carboxaldehyde | 6-Nitro-1H-indazole-3-carboxaldehyde |

| H4 | 8.20 | 8.22 | 8.39 |

| H5 | 7.49 | 7.20 | 8.21 |

| H7 | 7.76 | 7.45 | 8.68 |

| N-H | 10.49 (brs) | 13.13 (brs) | - |

| CHO | 10.26 | 10.20 | 10.27 |

| Reference | [8] | [8] | [8] |

Note: The chemical shifts for the target molecule, this compound, are expected to follow similar trends. The downfield shift of the N-H proton is characteristic of the 1H-tautomer.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 6-Substituted Indazole Derivatives in DMSO-d₆

| Carbon | 6-Bromo-1H-indazole-3-carboxaldehyde | 6-Fluoro-1H-indazole-3-carboxaldehyde | 6-Nitro-1H-indazole-3-carboxaldehyde |

| C3 | 143.5 | 145.2 | 145.1 |

| C3a | 141.2 | 142.9 | 141.3 |

| C4 | 123.8 | 123.8 | 124.6 |

| C5 | 127.3 | 114.2 | 119.0 |

| C6 | 120.3 | 163.2 | 148.0 |

| C7 | 120.7 | 97.4 | 108.8 |

| C7a | 111.1 | 118.5 | 123.1 |

| CHO | 187.4 | 187.6 | 187.5 |

| Reference | [8] | [8] | [8] |

Experimental Protocols

Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives

A general method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[10]

Protocol:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired amine (1 equivalent) to the reaction mixture and continue stirring for 4-6 hours.

-

Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[10]

NMR Spectroscopic Analysis

To characterize and differentiate between the 1H- and 2H-tautomers, NMR spectroscopy is the most powerful tool.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Key diagnostic signals include the chemical shift of the N-H proton (typically broad and downfield for the 1H-tautomer) and the chemical shifts of the aromatic protons, particularly H-3 and H-7, which show distinct differences between the two isomers.[1]

-

¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly sensitive to the tautomeric form.

-

2D NMR Spectroscopy: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to unambiguously establish the connectivity and spatial relationships, confirming the position of the proton on the nitrogen atom.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can also be used to distinguish between indazole tautomers, as their electronic structures differ.

Protocol:

-

Prepare dilute solutions (e.g., 125 µM) of the indazole derivative in various solvents of differing polarity (e.g., acetonitrile, methanol, cyclohexane).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

The 2H-tautomer of indazole generally absorbs light more strongly and at longer wavelengths compared to the 1H-tautomer.[2][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural evidence of the tautomeric form present in the solid state.

Protocol:

-

Grow single crystals of the indazole derivative suitable for X-ray analysis, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to determine the atomic coordinates and unambiguously identify the location of the N-H proton.[11]

Diagrams

Caption: Tautomeric equilibrium of 6-(methoxycarbonyl)-indazole-3-carboxylic acid.

Note: The image source in the DOT script is a placeholder and needs to be replaced with actual chemical structure images.

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect for consideration in its application in drug discovery and development. While the 1H-tautomer is generally expected to be the more stable and predominant form, the tautomeric equilibrium is a dynamic process influenced by substituents and the local environment. A thorough characterization using a combination of spectroscopic and computational methods is essential for a complete understanding of its behavior. This guide provides a framework for researchers to approach the study of this and related indazole derivatives, enabling a more informed design of novel therapeutic agents.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Identification of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document outlines the predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally related indazole derivatives. Detailed, generalized experimental protocols for the synthesis of substituted indazole-3-carboxylic acids and for the acquisition of key analytical data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—are provided. This guide serves as a valuable resource for researchers involved in the synthesis and characterization of novel indazole-based compounds for drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 13.0 - 14.0 | br s | - |

| H-4 | ~8.1 | d | ~8.5 |

| H-5 | ~7.8 | dd | ~8.5, ~1.5 |

| H-7 | ~8.4 | d | ~1.5 |

| -OCH₃ | ~3.9 | s | - |

| -COOH | 12.0 - 13.0 | br s | - |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 |

| C-3a | ~122 |

| C-4 | ~128 |

| C-5 | ~124 |

| C-6 | ~125 |

| C-7 | ~115 |

| C-7a | ~141 |

| Carboxylic Acid C=O | ~165 |

| Ester C=O | ~166 |

| -OCH₃ | ~52 |

Solvent: DMSO-d₆

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 221.0506 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 219.0350 | Molecular ion peak (negative ion mode) |

| [M-H₂O+H]⁺ | 203.0399 | Loss of water from the carboxylic acid |

| [M-CO₂H]⁺ | 175.0553 | Loss of the carboxylic acid group |

| [M-COOCH₃]⁺ | 161.0399 | Loss of the methoxycarbonyl group |

Molecular Formula: C₁₀H₈N₂O₄. Molecular Weight: 220.18 g/mol .

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Indazole) | 3200-3400 | Medium, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=O (Ester) | 1715-1730 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Strong |

| C-O (Ester/Acid) | 1200-1300 | Strong |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

Synthesis of a Substituted 1H-Indazole-3-Carboxylic Acid[1][2][3]

This procedure is a representative method for the synthesis of indazole-3-carboxylic acids, which can be modified for the target molecule.

-

Protection of the Indazole Nitrogen: To a solution of the starting substituted indazole in an appropriate solvent (e.g., DMF), add a suitable protecting group such as SEM-Cl in the presence of a base (e.g., NaH).

-

Lithiation and Carboxylation: Cool the solution of the protected indazole to a low temperature (e.g., -40°C) under an inert atmosphere. Add n-butyllithium dropwise and stir for 30 minutes. Bubble carbon dioxide gas through the reaction mixture for 90 minutes.

-

Work-up and Deprotection: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent. The protecting group can be removed under acidic conditions (e.g., HCl in ethanol) to yield the desired 1H-indazole-3-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the NMR spectra on a spectrometer (e.g., 300 MHz or higher). For ¹H NMR, record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Sample Preparation: For a solid sample, the KBr pellet method or the mull technique can be used. Alternatively, the spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic identification of a substituted indazole-3-carboxylic acid.

Caption: General workflow for the synthesis and spectroscopic identification.

The Pivotal Role of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. Within this important class of compounds, 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has emerged as a critical building block and a pharmacologically active molecule in its own right, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the synthesis, biological significance, and experimental evaluation of this compound, with a primary focus on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are of immense importance in the design and discovery of new pharmaceuticals. The indazole ring system, a bicyclic aromatic heterocycle, has garnered significant attention due to its presence in numerous biologically active molecules. Derivatives of indazole have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This versatility has established the indazole scaffold as a privileged framework in medicinal chemistry, leading to the development of several clinically approved drugs.

This compound (CAS 885522-60-1) is a key derivative that serves both as a crucial intermediate in the synthesis of more complex molecules and as a bioactive compound with intrinsic inhibitory properties. Its primary recognized role is in the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to the DNA damage response (DDR).

Synthetic Pathways and Methodologies

The synthesis of this compound and its precursors can be achieved through various established organic chemistry routes. The following protocols are based on well-documented procedures for the synthesis of indazole-3-carboxylic acid derivatives.

Proposed Synthesis of this compound

A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis involves the formation of the indazole ring followed by functional group manipulations.

Experimental Protocol:

-

Step 1: Synthesis of a Substituted Phenylhydrazine. The synthesis would typically begin with a commercially available substituted toluene derivative, which is then subjected to nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by reduction to yield the corresponding phenylhydrazine.

-

Step 2: Fischer Indole Synthesis Analogue for Indazole Formation. The substituted phenylhydrazine is then reacted with a suitable pyruvate derivative under acidic conditions. This reaction, analogous to the Fischer indole synthesis, leads to the formation of the indazole ring system.

-

Step 3: Esterification and Oxidation. The substituent at the 6-position is then converted to a methoxycarbonyl group. This may involve oxidation of a methyl group to a carboxylic acid, followed by esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄). The 3-position can be functionalized to a carboxylic acid through methods such as lithiation followed by quenching with carbon dioxide.

Synthesis of Indazole-3-Carboxamide Derivatives

This compound is an excellent starting material for the synthesis of a diverse library of indazole-3-carboxamides. Amide coupling reactions are typically employed for this purpose.

Experimental Protocol for Amide Coupling:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a base such as triethylamine (TEA, 3 equivalents).

-

Stir the reaction mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and methanol).

-

Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Biological Role as a PARP Inhibitor

The primary and most significant biological role of this compound identified in the literature is its activity as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

The PARP Signaling Pathway in DNA Repair and Cancer

PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage. They act as DNA damage sensors, binding to single-strand breaks (SSBs) and initiating a signaling cascade. Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these "BRCA-deficient" tumors leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in double-strand breaks (DSBs). Since the HR pathway is compromised, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as "synthetic lethality" and is a cornerstone of PARP inhibitor therapy.

Caption: The PARP1 signaling pathway in DNA repair and the mechanism of action of this compound.

Quantitative Analysis of PARP Inhibition

Table 1: Representative IC₅₀ Values for Clinically Relevant PARP Inhibitors

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

| Niraparib | 3.8 | 2.1 | |

| Olaparib | 1.9 | 1.8 | [Selleckchem Data] |

| Rucaparib | 1.4 | 6.4 | [Selleckchem Data] |

| Talazoparib | 0.57 | 1.2 | [Selleckchem Data] |

Note: The IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocol for PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP enzymes.

Workflow Diagram:

Caption: A typical experimental workflow for a chemiluminescent PARP inhibition assay.

Detailed Methodology:

-

Plate Preparation: Coat a 9-well plate with histone proteins, which will serve as the substrate for PARP. Incubate overnight at 4°C.

-

Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme (e.g., recombinant human PARP1), activated DNA (to stimulate enzyme activity), and the test inhibitor (this compound) at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for the PARP-catalyzed reaction to occur.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) which will bind to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent HRP substrate. The light output is proportional to the amount of PARP activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of PARP inhibition for each concentration of the inhibitor and plot the results to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Application as a Key Synthetic Intermediate: The Case of Niraparib

The utility of this compound as a versatile building block is exemplified by its role in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. While Niraparib's synthesis often starts from 6-formyl-1H-indazole-3-carboxylic acid, the 6-(methoxycarbonyl) analogue represents a closely related and synthetically accessible precursor.

The synthesis of Niraparib involves the coupling of the indazole core with a chiral piperidine fragment. The 3-carboxylic acid and the 6-substituent of the indazole are key functional handles that are manipulated during the synthetic sequence to ultimately yield the final drug substance.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest in medicinal chemistry. Its intrinsic activity as a PARP inhibitor, coupled with its utility as a key synthetic intermediate for more complex and potent drugs, underscores its importance in the development of novel cancer therapeutics. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this and related indazole derivatives. Future research may focus on the development of more selective PARP inhibitors based on this scaffold, as well as the exploration of its utility in targeting other enzymatic pathways. The continued investigation into the structure-activity relationships of indazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid as a kinase inhibitor scaffold

An In-depth Technical Guide on the Versatility of the 6-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid Scaffold in the Development of Targeted Kinase Inhibitors.

For: Researchers, Scientists, and Drug Development Professionals

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently yields biologically active compounds against a range of protein kinases. This technical guide focuses on the utility of This compound and its derivatives as a versatile starting point for the generation of potent kinase inhibitors. While this specific molecule is often a synthetic intermediate, its core structure is central to a multitude of inhibitors targeting key signaling pathways. This document provides a comprehensive overview of the synthesis, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this important chemical scaffold.

Quantitative Inhibitory Activity of Indazole-3-Carboxamide Derivatives

The 1H-indazole-3-carboxamide scaffold, readily synthesized from this compound, has been extensively explored to generate inhibitors against a variety of kinases. The following tables summarize the inhibitory potency (IC50) of representative derivatives against key kinase targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future inhibitor design.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 14a | FGFR1 | 15 | [1] |

| 14b | FGFR1 | 13.2 | [1] |

| 14c | FGFR1 | 9.8 | [1] |

| 14d | FGFR1 | 5.5 | [1] |

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 51a | GSK-3 | 1.20 | [1] |

| 51b | GSK-3 | 0.67 | [1] |

| 51c | GSK-3 | 0.69 | [1] |

| 51d | GSK-3 | 0.23 | [1] |

| 51g | GSK-3 | 0.07 | [1] |

| 51h | GSK-3 | 0.05 | [1] |

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 30l | PAK1 | 9.8 | [2] |

Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to the discovery and characterization of novel kinase inhibitors. This section provides detailed protocols for the synthesis of the core scaffold and for a common biochemical assay used to determine inhibitor potency.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol outlines a general method for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid, which can be derived from the title compound.

Materials:

-

1H-indazole-3-carboxylic acid

-

Desired amine (substituted aryl or aliphatic)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.

-

Add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[3][4]

Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of a test compound against a specific kinase. This is a common high-throughput screening method.[5][6]

Materials:

-

Kinase of interest (e.g., FGFR1, GSK-3, PLK4)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Test compound serially diluted in DMSO

-

Assay buffer (e.g., Kinase Buffer A)

-

384-well assay plates

Procedure:

-

Prepare Reagents:

-

Prepare a 4X solution of the serially diluted test compound in assay buffer.

-

Prepare a 2X solution of the kinase and Eu-labeled antibody mixture in assay buffer.

-

Prepare a 4X solution of the kinase tracer in assay buffer.

-

-

Assay Assembly:

-

Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

-

-

Incubation:

-

Cover the plate and incubate at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the europium donor and the Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

-

Calculate the emission ratio.

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Understanding the biological context in which a kinase inhibitor functions is critical. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole-based inhibitors and a typical workflow for inhibitor characterization.

Caption: Simplified FGFR signaling pathway leading to cell proliferation.

Caption: Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.

Caption: Role of PLK4 in centriole duplication and its inhibition.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Reactivity of the Indazole Core in 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the indazole core in 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This molecule, possessing two electron-withdrawing groups, presents a unique electronic landscape that significantly influences its reaction pathways. This document delves into the key reactions of the indazole nucleus, including N-alkylation, electrophilic and nucleophilic substitutions, and reactions involving its carboxylic acid and ester functionalities. Detailed experimental protocols for representative reactions are provided, along with quantitative data where available, to assist researchers in the practical application of this versatile building block.

Chemical Properties

| Property | Value |

| CAS Number | 885522-60-1 |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Reactivity of the Indazole Core

The reactivity of the indazole ring in this compound is fundamentally governed by the presence of the electron-withdrawing carboxylic acid group at the C3 position and the methoxycarbonyl group at the C6 position. These groups deactivate the aromatic system towards electrophilic attack and influence the regioselectivity of various reactions.

N-Alkylation

N-alkylation is a common transformation for indazoles, often leading to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. For indazoles bearing electron-withdrawing groups at the C3 and C6 positions, a nuanced approach is required to achieve selective alkylation.

Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) favors N1-alkylation.[1][2] This preference is often attributed to the formation of a chelated intermediate between the sodium cation, the N2-nitrogen, and the C3-carboxylate group, which sterically hinders attack at the N2 position. Conversely, employing a weaker base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[3]

Experimental Protocol for N1-Alkylation:

A general procedure for the selective N1-alkylation of a similar indazole, methyl 5-bromo-1H-indazole-3-carboxylate, involves the use of cesium carbonate in dioxane, which has been shown to provide high yields of the N1-isomer.[3]

-

To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (2.0 equiv).

-

Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

-

Stir the reaction mixture at 90 °C for 2 hours.

-

After cooling, pour the mixture into ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

The two electron-withdrawing groups on the indazole ring significantly deactivate it towards electrophilic aromatic substitution (EAS).[4][5] The carboxylic acid and methoxycarbonyl groups are meta-directing deactivators in typical aromatic systems. In the context of the indazole ring, electrophilic attack is expected to be sluggish and occur at the positions least deactivated by the substituents. The most likely positions for substitution would be C4, C5, and C7. The precise regiochemical outcome will be a complex interplay of the directing effects of the two substituents and the inherent reactivity of the indazole nucleus.

While specific experimental data for the electrophilic substitution on this compound is scarce, general procedures for the halogenation of indazoles often employ N-halosuccinimides. For instance, bromination can be achieved using N-bromosuccinimide (NBS). Given the deactivated nature of the ring, harsher conditions or catalysis might be necessary to achieve substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the indazole core itself is not a commonly observed reaction unless there is a suitable leaving group (like a halogen) on the aromatic ring and strong activation by electron-withdrawing groups.[6] In the case of this compound, the absence of a good leaving group on the benzene portion of the molecule makes direct nucleophilic attack on the ring highly unlikely under standard conditions.

Reactivity of the Substituents

Amide Coupling of the Carboxylic Acid

The carboxylic acid at the C3 position is readily activated for amide bond formation. Standard peptide coupling reagents can be employed to react the carboxylic acid with a wide range of amines to generate the corresponding amides. This is a versatile method for introducing diversity at the C3 position of the indazole scaffold.

Experimental Protocol for Amide Coupling:

A common and efficient method for the amide coupling of 1H-indazole-3-carboxylic acid utilizes HATU as the coupling reagent.[7]

-

To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq).

-

Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

-

Add HATU (1.0-1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Decarboxylation

Summary of Reactivity

The presence of two electron-withdrawing groups in this compound renders the indazole core electron-deficient. This electronic nature dictates its reactivity, making it a valuable substrate for specific transformations.

| Reaction Type | Reactivity and Regioselectivity | Key Considerations |

| N-Alkylation | Prone to alkylation at both N1 and N2. N1-alkylation is favored under conditions that promote chelation (e.g., NaH in THF). | Choice of base and solvent is crucial for controlling regioselectivity. |

| Electrophilic Aromatic Substitution | The indazole ring is deactivated. Substitution is expected to be difficult and occur at positions C4, C5, or C7. | Harsher reaction conditions may be required. |

| Nucleophilic Aromatic Substitution | Unlikely to occur on the core without a suitable leaving group. | Requires specific activation of the aromatic ring. |

| Amide Coupling | The C3-carboxylic acid is readily converted to amides using standard coupling reagents. | A versatile method for functionalization at the C3 position. |

This guide provides a foundational understanding of the reactivity of the indazole core in this compound. Further experimental investigation is warranted to fully elucidate the reactivity patterns and expand the synthetic utility of this important heterocyclic compound.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Bioactive Amides from 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of bioactive amide derivatives from 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various key biological targets, including Poly(ADP-ribose)polymerase-1 (PARP-1) and p21-activated kinase 1 (PAK1). This document outlines the synthetic procedures, presents quantitative bioactivity data, and illustrates the relevant signaling pathways to guide research and development in this area.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in drug discovery, known for a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of amide derivatives from a substituted indazole carboxylic acid core allows for the exploration of diverse chemical space and the fine-tuning of biological activity. This document focuses on the derivatization of this compound, a versatile starting material for creating novel bioactive molecules.

Data Presentation: Bioactivity of Indazole-3-Carboxamide Analogs

The following tables summarize the inhibitory activities of various indazole-3-carboxamide derivatives against PARP-1 and PAK1. While specific data for derivatives of this compound is not extensively available in the public domain, the data for closely related analogs provide crucial structure-activity relationship (SAR) insights.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PARP-1

| Compound ID | R Group (at N of carboxamide) | PARP-1 IC50 (nM) | Reference |

| MK-4827 | 2-{4-[(3S)-piperidin-3-yl]phenyl} | 3.8 | [3][4] |

| Analog 1 | 1-(3-(piperidine-1-yl)propyl) | 36,000 | [5] |

| Analog 2 | 1-(3-(2,3-dioxoindolin-1-yl)propyl) | 6,800 | [5] |

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1

| Compound ID | R Group (at N of carboxamide) | PAK1 IC50 (nM) | Reference |

| 30l | 4-phenoxyphenyl | 9.8 | [6] |

| Analog A | 2,4-dichlorophenyl | 52 | [7] |

| Analog B | 4-chloro-2-fluorophenyl | 16 | [7] |

| Analog C | 2-chloro-4-fluorophenyl | 159 | [7] |

Experimental Protocols

The following are detailed protocols for the synthesis of bioactive amides from this compound. These protocols are based on standard and high-efficiency amide coupling reactions adapted for this specific starting material.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive, to ensure high yields.

Materials:

-

This compound

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl Acetate

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[8]

-

Add HATU (1.0-1.1 eq) to the reaction mixture in one portion.[8]

-

Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method suitable for more reactive amines.

Materials:

-

This compound

-

Amine of interest

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

Triethylamine (TEA) or DIPEA

-

Anhydrous DMF or Dichloromethane (DCM)

-

Ethyl Acetate

-

10% NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and TEA (3.0 eq).[1]

-

Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[1]

-

Add the desired amine (1.0 eq) to the reaction mixture.[1]

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.[1]

-

After completion, pour the reaction mixture into ice water.

-

Extract the product with an appropriate organic solvent, such as ethyl acetate or a 10% solution of methanol in chloroform.

-

Wash the combined organic layers with 10% NaHCO₃ solution and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of bioactive amides.

Signaling Pathways

PARP-1 Inhibition and Synthetic Lethality

Caption: PARP-1 inhibition and synthetic lethality mechanism.

PAK1 Signaling Pathway Inhibition

Caption: PAK1 signaling pathway and its inhibition.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Amide Coupling with 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, recognized for its role in the development of various therapeutic agents, including potent kinase inhibitors. The strategic functionalization of this core structure through amide bond formation allows for the exploration of chemical space and the optimization of drug-like properties. This document provides detailed protocols for the amide coupling of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid with a variety of primary and secondary amines, a key intermediate in the synthesis of novel drug candidates.[1][2] Two robust and widely used coupling methods are presented: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for high efficiency, and a standard protocol employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

Chemical Structures

Starting Material:

-

This compound

General Reaction Scheme:

Data Presentation

The following table summarizes the expected yields for the amide coupling of a closely related analogue, 1H-indazole-3-carboxylic acid, with various amines using the EDC/HOBt protocol. These yields are reported to be good for a wide range of differently substituted substrates and serve as a strong predictive baseline for the coupling reactions of this compound.[2] The electronic nature of the 6-methoxycarbonyl substituent is not expected to dramatically alter the reactivity of the 3-carboxylic acid in these coupling reactions.

| Entry | Amine (R-NH₂) | Product | Yield (%)[2] |

| 1 | Benzylamine | N-benzyl-1H-indazole-3-carboxamide | 85 |

| 2 | Diethylamine | N,N-diethyl-1H-indazole-3-carboxamide | 82 |

| 3 | 2-Morpholinoethan-1-amine | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | 88 |

| 4 | Aniline | N-phenyl-1H-indazole-3-carboxamide | 78 |

| 5 | 4-Methylaniline | N-(p-tolyl)-1H-indazole-3-carboxamide | 80 |

| 6 | 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazole-3-carboxamide | 83 |

| 7 | 4-Chloroaniline | N-(4-chlorophenyl)-1H-indazole-3-carboxamide | 75 |

| 8 | Piperidine | (1H-indazol-3-yl)(piperidin-1-yl)methanone | 86 |